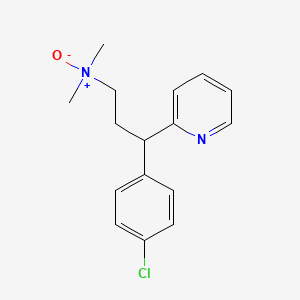

Chlorpheniramine N-oxide

Overview

Description

Chlorpheniramine N-oxide is a derivative of Chlorpheniramine . Chlorpheniramine is an antihistamine that reduces the effects of natural chemical histamine in the body. Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Chlorpheniramine is used to treat runny nose, sneezing, itching, and watery eyes caused by allergies, the common cold, or the flu .

Molecular Structure Analysis

The molecular formula of this compound is C16H19ClN2O . It contains a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen .

Physical and Chemical Properties Analysis

Chlorpheniramine, the parent compound, is a white, odorless, crystalline powder . It has good solubility in water and poor solubility in most organic solvents . The specific physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

Environmental Applications :

- Removal of Chlorpheniramine from Wastewater : Studies have investigated the use of graphene oxide coated with magnetite (GO-Fe3O4) for the removal of Chlorpheniramine from municipal wastewaters. This process helps in reducing the formation of carcinogenic nitrosamines during disinfection/oxidation processes (Lin et al., 2019).

- Degradation in Water : Another study focused on the catalytic degradation of Chlorpheniramine over GO-Fe3O4 in the presence of H2O2 in water, highlighting the effective removal of Chlorpheniramine and limited formation of nitrosamine byproducts (Chen et al., 2020).

Biomedical Applications :

- Trace Determination in Human Plasma : A technique using magnetic dispersive solid-phase extraction and high-performance liquid chromatography has been developed for the trace determination of Chlorpheniramine in human plasma (Daryakenary & Zeeb, 2017).

- Metabolism in Rat and Human : Research on the metabolism of Chlorpheniramine in rats and humans using stable isotopes has identified several metabolites, including Chlorpheniramine N-oxide, which were found in both rat and human urine (Kasuya et al., 1991).

Pharmacological Studies :

- Antidepressant-Like Effect in Mice : A study examined the antidepressant-like effect of Chlorpheniramine and its interaction with the nitric oxide/cyclic guanosine monophosphate pathway in mice (Shakiba et al., 2018).

Analytical Techniques :

- Electrochemical Sensing : The development of an electrochemical sensor for Chlorpheniramine based on overoxidized polypyrrole-reduced graphene oxide composite demonstrates a novel method for the drug’s determination (Moulaee et al., 2019).

Transdermal Drug Delivery :

- Development of Transdermal Patches : Research focused on developing transdermal patches for delivering Chlorpheniramine in infants using composite polymers (Agubata et al., 2020).

Mechanism of Action

- Chlorpheniramine N-oxide is a synthetic compound derived from chlorpheniramine , an antihistamine used to manage symptoms associated with upper respiratory allergies .

- This compound competes with histamine for binding to the H1-receptor sites on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Chlorpheniramine, the parent compound, may cause serious side effects. Stop using chlorpheniramine and call your doctor at once if you have: fast or uneven heart rate; mood changes; tremor, seizure (convulsions); easy bruising or bleeding, unusual weakness; feeling short of breath; or little or no urinating . Chlorpheniramine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

Chlorpheniramine N-oxide, like its parent compound chlorpheniramine, is likely to interact with histamine H1 receptors . These receptors play a crucial role in allergic reactions, making this compound potentially useful in mitigating symptoms of allergies

Cellular Effects

It’s parent compound, chlorpheniramine, is known to reduce the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Therefore, it’s plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Chlorpheniramine, its parent compound, is known to bind to the histamine H1 receptor, blocking the action of endogenous histamine and leading to temporary relief of negative symptoms brought on by histamine . It’s plausible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

It’s parent compound, chlorpheniramine, is known to cause drowsiness in animals and can be used as a mild tranquilizer .

Metabolic Pathways

N-oxidation is a known metabolic pathway for drugs with secondary and tertiary amine and amide in their structure . This compound, with its N-oxide group, could potentially be involved in similar metabolic pathways.

Properties

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEICKDXQPVPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190145 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120244-82-8 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120244-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpheniramine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENIRAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying chlorpheniramine N-oxide in both rat and human urine?

A1: The identification of this compound in both rat and human urine suggests that this metabolic pathway is conserved across species. [] This finding is important for understanding the drug's metabolic fate in humans and extrapolating preclinical data to clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.